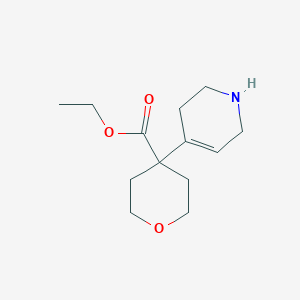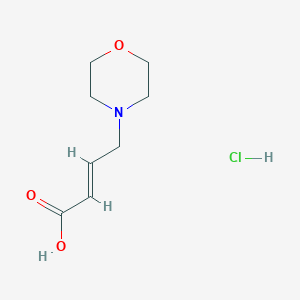![molecular formula C21H20N6OS B2416975 2-(1H-benzo[d]imidazol-1-yl)-1-(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone CAS No. 1203158-64-8](/img/structure/B2416975.png)
2-(1H-benzo[d]imidazol-1-yl)-1-(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-benzo[d]imidazol-1-yl)-1-(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone is a complex organic compound that garners attention for its applications in various scientific fields. Its structure comprises a benzimidazole group, a pyridazine ring, and a thiophene unit, linked by an ethanone moiety and a piperazine ring. This intricate arrangement contributes to its multifaceted properties and potential utility in research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzo[d]imidazol-1-yl)-1-(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone involves a multi-step process, starting with the formation of the benzimidazole core. This is typically achieved through a condensation reaction between o-phenylenediamine and formic acid or its derivatives. Subsequent steps involve the functionalization of the benzimidazole ring and the construction of the pyridazine and thiophene units via cross-coupling reactions such as Suzuki or Heck reactions. These synthetic routes often require catalysts like palladium and specific ligands to facilitate the reactions under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory protocols. This may include optimizing the reaction conditions to improve yields, reducing reaction times, and employing continuous flow chemistry techniques to streamline the process. Safety measures and waste management protocols are also critical to ensure environmental compliance and worker safety during large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-(1H-benzo[d]imidazol-1-yl)-1-(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce oxygen-containing functional groups, potentially enhancing its reactivity or modifying its properties.
Reduction: Reduction reactions can be used to remove oxygen functionalities or reduce double bonds within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminium hydride for reduction, and various halides and nucleophiles for substitution reactions. Conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathways and minimize side reactions.
Major Products
Major products formed from these reactions include derivatives with altered functional groups or side chains, which can exhibit different chemical and biological properties.
Aplicaciones Científicas De Investigación
2-(1H-benzo[d]imidazol-1-yl)-1-(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone finds applications across multiple research domains:
Chemistry: It serves as a building block for designing more complex molecules and studying structure-activity relationships.
Biology: The compound is investigated for its potential as a bioactive molecule, with studies exploring its interactions with various biological targets.
Medicine: Research into its pharmacological properties aims to discover new therapeutic agents, particularly in fields like oncology, neurology, and infectious diseases.
Industry: It is utilized in material science for the development of novel materials with specific properties, such as conductivity or photoreactivity.
Mecanismo De Acción
The mechanism by which 2-(1H-benzo[d]imidazol-1-yl)-1-(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone exerts its effects involves interactions at the molecular level with specific targets, such as enzymes, receptors, or nucleic acids. Its structural features allow it to bind to these targets, modulating their activity or inhibiting their function. This, in turn, influences various biological pathways and can lead to therapeutic effects.
Comparación Con Compuestos Similares
Compared to other similar compounds, 2-(1H-benzo[d]imidazol-1-yl)-1-(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone stands out due to its unique combination of structural motifs, which contribute to its distinct reactivity and potential applications. Similar compounds include:
Benzimidazole derivatives: Known for their antifungal and antiparasitic properties.
Pyridazine derivatives: Investigated for their potential as anti-inflammatory and anticancer agents.
Thiophene derivatives: Widely used in organic electronics and as intermediates in pharmaceutical synthesis.
Propiedades
IUPAC Name |
2-(benzimidazol-1-yl)-1-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6OS/c28-21(14-27-15-22-16-4-1-2-5-18(16)27)26-11-9-25(10-12-26)20-8-7-17(23-24-20)19-6-3-13-29-19/h1-8,13,15H,9-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLURCJFMEASFHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CS3)C(=O)CN4C=NC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Amino-4-(4,5-dimethoxy-2-nitrophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B2416902.png)


![2-Chloro-5-[[(E)-2-cyano-3-(4-hydroxyphenyl)prop-2-enoyl]amino]-N-cyclohexylbenzamide](/img/structure/B2416908.png)
![1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2416911.png)


![N-[1-(5-bromo-2,3-dihydro-1-benzofuran-3-yl)ethylidene]hydroxylamine](/img/structure/B2416915.png)
